REACTION_SMILES
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[C:11]([CH3:12])([CH3:13])([CH3:14])[CH:15]([CH2:16][SH:17])[CH2:18][SH:19].[C:1](#[CH:2])[c:3]1[cH:4][cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10]1.[CH2:32]([Cl:33])[Cl:34].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[CH3:25][O:26][S:27]([O:28][CH3:29])(=[O:30])=[O:31].[CH3:35][CH2:36][N:37]([CH2:38][CH3:39])[CH2:40][CH3:41]>>[C:1](#[CH:2])[c:3]1[cH:4][cH:5][c:6]([CH:7]2[S:17][CH2:16][CH:15]([C:11]([CH3:12])([CH3:13])[CH3:14])[CH2:18][S:19]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(CS)CS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Type
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product
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Smiles
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C#Cc1ccc(C2SCC(C(C)(C)C)CS2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |